4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile
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Overview
Description
4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile is a complex organic compound that features a piperidine ring, a hydroxy group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzonitrile with 2-hydroxy-3-piperidin-1-ylpropoxybenzene under specific conditions to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-[4-(2-Oxo-3-piperidin-1-ylpropoxy)phenyl]benzonitrile.
Reduction: Formation of 4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile involves its interaction with specific molecular targets. The piperidine ring and hydroxy group play crucial roles in binding to receptors or enzymes, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxy-3-piperidin-1-ylpropoxy)benzeneboronic acid, pinacol ester
- 2-Amino-4-(1-piperidine)pyridine derivatives
Uniqueness
4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable specific interactions with molecular targets, making it a valuable compound for various research applications .
Properties
CAS No. |
333436-84-3 |
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Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile |
InChI |
InChI=1S/C21H24N2O2/c22-14-17-4-6-18(7-5-17)19-8-10-21(11-9-19)25-16-20(24)15-23-12-2-1-3-13-23/h4-11,20,24H,1-3,12-13,15-16H2 |
InChI Key |
NEIURDCIMIBDQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)O |
solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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